molecular formula C13H17BrO2 B1617082 3-Methylbutyl bromo(phenyl)acetate CAS No. 92018-48-9

3-Methylbutyl bromo(phenyl)acetate

Cat. No.: B1617082
CAS No.: 92018-48-9
M. Wt: 285.18 g/mol
InChI Key: CKPGTYLPMYKUDW-UHFFFAOYSA-N
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Description

Overview of α-Bromoesters in Contemporary Organic Synthesis and Medicinal Chemistry

α-Bromoesters are a class of organic compounds that serve as crucial intermediates in a variety of synthetic transformations. Their utility stems from the presence of a bromine atom on the carbon adjacent (the α-position) to the ester carbonyl group. This structural arrangement makes the α-carbon highly susceptible to nucleophilic attack and enables it to act as an electrophile.

One of the most prominent applications of α-bromoesters is in the Reformatsky reaction . In this organozinc-mediated reaction, an α-bromoester reacts with an aldehyde or ketone to form a β-hydroxy ester. testbook.comdoubtnut.com The reaction proceeds through the formation of an organozinc intermediate, which then adds to the carbonyl group. testbook.com This method provides a reliable pathway for the formation of carbon-carbon bonds, a fundamental process in the construction of more complex molecular skeletons.

Furthermore, α-haloesters are employed in other significant reactions, including the Wittig reaction to produce α,β-unsaturated esters, which are themselves valuable synthetic intermediates. nih.gov The reactivity of the carbon-bromine bond allows for its participation in various nucleophilic substitution and coupling reactions, making α-bromoesters versatile precursors for a wide range of functionalized molecules.

Structural Features and Chemical Relevance of the Bromo(phenyl)acetate Moiety

The bromo(phenyl)acetate portion of the molecule contains two key features: the phenyl group and the α-bromo-substituted acetate (B1210297). The phenyl group (C₆H₅) is a simple aromatic ring that influences the electronic properties and steric bulk of the molecule. Its presence can stabilize adjacent reactive intermediates and provides a site for further functionalization through aromatic substitution reactions.

The core reactivity of this moiety lies in the α-bromo position. Related compounds, such as methyl α-bromophenylacetate and phenyl bromoacetate (B1195939), are known to be effective alkylating agents. sigmaaldrich.comsigmaaldrich.com They are used to introduce the phenoxycarbonylmethyl or a related group into other molecules. For instance, methyl α-bromophenylacetate is used as an initiator in atom transfer radical polymerization (ATRP) and in homocoupling reactions catalyzed by palladium. sigmaaldrich.com Similarly, phenyl bromoacetate serves as a reagent for synthesizing more complex heterocyclic structures like triazoles and thiazolidinones. sigmaaldrich.com This established reactivity highlights the bromo(phenyl)acetate core as a valuable tool for constructing larger, more intricate chemical architectures.

The 3-Methylbutyl Ester Group in Chemical Research and its Synthetic Implications

The 3-methylbutyl group, commonly known as the isopentyl or isoamyl group, is the esterifying component of the title compound. This branched alkyl chain is derived from 3-methylbutanol (isoamyl alcohol). Esters containing this group are frequently synthesized via the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. thermofisher.comchegg.comchegg.com

Rationale for Dedicated Academic Inquiry into 3-Methylbutyl Bromo(phenyl)acetate

The specific combination of the three previously discussed structural components in this compound provides the rationale for its academic study. The compound is a bifunctional reagent, possessing a highly reactive α-bromo site for carbon-carbon bond formation and a modifiable ester group.

A dedicated inquiry into this specific compound allows researchers to explore how the interplay between these components affects its reactivity and potential applications. The phenyl group on the α-carbon distinguishes its reactivity from simple alkyl α-bromoesters. The 3-methylbutyl ester group, while seemingly simple, can influence the molecule's solubility in different organic solvents, potentially affecting reaction kinetics and product yields in various synthetic protocols. stenutz.eu By studying this particular combination, chemists can develop nuanced tools for targeted synthesis, creating complex molecules with precise control over their architecture. The compound serves as a model system for understanding how changes in the ester group can fine-tune the reactivity of the α-bromo-α-phenyl acetate core.

Data for this compound

PropertyValue
CAS Number 92018-48-9 aaronchem.com
Molecular Formula C₁₃H₁₇BrO₂ aaronchem.com
Molecular Weight 285.177 g/mol aaronchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl 2-bromo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17BrO2/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPGTYLPMYKUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303897
Record name 3-methylbutyl bromo(phenyl)acetate
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Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92018-48-9
Record name NSC163347
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Record name 3-methylbutyl bromo(phenyl)acetate
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Record name ISOAMYL ALPHA-BROMOPHENYLACETATE
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Advanced Synthetic Strategies for 3 Methylbutyl Bromo Phenyl Acetate and Relevant Analogues

Direct Halogenation Methodologies for α-Phenylacetate Esters

The introduction of a bromine atom at the α-position to the carbonyl group of a phenylacetate (B1230308) ester is a key transformation. This can be achieved through several strategies, primarily involving either electrophilic or radical-based mechanisms.

Radical-Mediated α-Bromination Utilizing N-Bromosuccinimide (NBS)

A more direct route to α-bromoesters involves a free-radical chain reaction using N-Bromosuccinimide (NBS) as the bromine source. nih.gov This method is particularly effective for substrates with a benzylic proton, such as phenylacetate esters, as the resulting benzylic radical is resonance-stabilized. The reaction is typically initiated by a radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN), and/or by heat or light. google.com

A specific procedure for the synthesis of methyl bromo-phenylacetate involves refluxing methyl phenylacetate with NBS and a catalytic amount of benzoyl peroxide in a non-polar solvent like carbon tetrachloride. masterorganicchemistry.com The reaction proceeds via a classic radical mechanism:

Initiation: The initiator (e.g., benzoyl peroxide) decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts the α-hydrogen from the phenylacetate ester, forming a resonance-stabilized benzylic radical and HBr. This radical then reacts with a molecule of NBS to yield the α-bromoester product and a succinimidyl radical. The succinimidyl radical reacts with HBr to regenerate the bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

Microwave irradiation has also been employed to accelerate NBS-mediated α-bromination, often providing excellent yields in shorter reaction times and sometimes without the need for a solvent or catalyst. libretexts.org

Method Substrate Reagents Conditions Product Key Features
Hell-Volhard-ZelinskiiPhenylacetic acid1. Br₂, PBr₃ (cat.) 2. H₂OSequential addition2-Bromo-2-phenylacetic acidForms the precursor acid; not a direct ester bromination. libretexts.org
Radical BrominationMethyl phenylacetateNBS, Benzoyl PeroxideReflux in CCl₄ for 12hMethyl bromo(phenyl)acetateDirect bromination of the ester; relies on radical stability. masterorganicchemistry.com
Microwave-AssistedAralkyl ketonesNBSSolvent/catalyst-free, MWIα-Bromo aralkyl ketonesRapid, efficient, and environmentally friendly for related substrates. libretexts.org

Esterification Techniques for the Introduction of the 3-Methylbutyl Moiety

Once the α-brominated acid or a simpler ester is obtained, the 3-methylbutyl (isoamyl) group must be introduced. The most common and direct method is the Fischer-Speier esterification. athabascau.camasterorganicchemistry.com

This classic reaction involves heating the carboxylic acid (2-bromo-2-phenylacetic acid) with an excess of the alcohol (3-methyl-1-butanol, also known as isoamyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). athabascau.cayoutube.com The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by:

Using the alcohol as the solvent, ensuring it is present in a large excess. youtube.com

Removing the water formed during the reaction, often by using a Dean-Stark apparatus or a dehydrating agent. masterorganicchemistry.com

The mechanism of Fischer esterification is a multi-step process involving:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack. acs.org

Nucleophilic attack by the oxygen atom of 3-methyl-1-butanol on the activated carbonyl carbon, forming a tetrahedral intermediate. acs.org

A series of proton transfers, which converts one of the hydroxyl groups into a good leaving group (water). youtube.com

Elimination of water and deprotonation of the resulting protonated ester to regenerate the acid catalyst and yield the final product, 3-methylbutyl bromo(phenyl)acetate. athabascau.ca

An alternative, though less direct, pathway involves first preparing the α-bromo acyl chloride from the corresponding acid. The highly reactive acyl chloride can then react readily with 3-methyl-1-butanol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. This method avoids the equilibrium limitations of Fischer esterification but requires an additional synthetic step. masterorganicchemistry.com

Esterification Method Reactants Catalyst/Reagents Key Principle Product
Fischer-Speier2-Bromo-2-phenylacetic acid + 3-Methyl-1-butanolH₂SO₄ (catalytic)Acid-catalyzed nucleophilic acyl substitution. Equilibrium driven by excess alcohol or water removal. athabascau.camasterorganicchemistry.comThis compound
Acyl Chloride Route2-Bromo-2-phenylacetic acid, then 3-Methyl-1-butanol1. SOCl₂ or (COCl)₂ 2. PyridineConversion to a highly reactive acyl chloride followed by nucleophilic attack by the alcohol. masterorganicchemistry.comThis compound

Catalytic Approaches to α-Bromoester Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. This includes the synthesis of α-bromoesters.

Transition-Metal-Catalyzed Bromination Methods

While transition-metal catalysis has revolutionized C-H bond functionalization, the direct catalytic α-bromination of esters is an area still under development. wvu.edu Much of the research has focused on the α-arylation of carbonyl compounds. However, the principles can inform potential future strategies for bromination.

Ruthenium-based catalysts, for example, have been reported for the meta-selective C-H bromination of aromatic rings, demonstrating the potential of transition metals to mediate C-H halogenation. youtube.com The challenge in applying this to the α-position of an ester lies in achieving regioselectivity over the often more reactive aromatic C-H bonds present in a molecule like phenylacetate. A hypothetical catalytic cycle would likely involve oxidative addition of the catalyst into the α-C-H bond, followed by reductive elimination with a bromine source. The development of suitable ligand systems that direct the metal to the desired C-H bond is the primary obstacle to making this a routine transformation.

Enantioselective and Diastereoselective Synthetic Routes to Chiral α-Bromo(phenyl)acetate Analogues

The creation of chiral centers is crucial for the synthesis of pharmaceuticals and other biologically active molecules. For α-bromo(phenyl)acetate analogues, where the α-carbon is a stereocenter, several enantioselective strategies have been developed.

One powerful approach involves the use of chiral auxiliaries. For instance, acetals derived from aryl ketones and a chiral diol, such as (2R,3R)-tartaric acid, can be brominated to yield bromoacetals with high diastereoselectivity. Subsequent hydrolysis and Baeyer-Villiger oxidation can convert these intermediates into chiral α-bromoesters with high enantiomeric excess.

Another advanced strategy is the direct enantioselective alkylation of arylacetic acids using chiral lithium amides as traceless auxiliaries. nih.gov In this method, the arylacetic acid is deprotonated twice to form a dianion, which complexes with a chiral lithium amide. The resulting chiral complex then directs the approach of an electrophile. While demonstrated for alkylation, this principle could potentially be adapted for electrophilic bromination, where a brominating agent would serve as the electrophile, thereby setting the stereochemistry at the α-carbon. nih.gov

Strategy Method Chiral Source Key Step Outcome
Chiral AuxiliaryBromination of a chiral acetal (B89532)(2R,3R)-Tartaric acidDiastereoselective bromination of the acetal intermediate.Chiral α-bromoester after hydrolysis and oxidation.
Traceless AuxiliaryAsymmetric deprotonation/alkylationChiral Lithium AmideFormation of a chiral enolate complex that controls the approach of an electrophile. nih.govEnantioenriched α-substituted phenylacetic acid.

Derivatization from Phenylacetic Acid Precursors

The synthesis of this compound from phenylacetic acid precursors represents a fundamental and versatile approach in organic chemistry. This pathway leverages phenylacetic acid as a readily available starting material, which undergoes two key transformations: α-bromination and esterification. The sequence of these reactions can be strategically varied to optimize yield and purity, accommodating different reaction conditions and substrate sensitivities.

The primary method for introducing a bromine atom at the alpha position (the carbon adjacent to the carbonyl group) of phenylacetic acid is through a radical substitution reaction. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). chemicalbook.com This reaction is typically initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, and conducted in an inert solvent like carbon tetrachloride (CCl₄). chemicalbook.comprepchem.com The reaction proceeds by heating the mixture to generate radicals, which then facilitate the selective bromination at the benzylic position, yielding 2-bromo-2-phenylacetic acid. chemicalbook.com

Following bromination, or as an alternative initial step, the carboxylic acid is converted to an ester. The most direct method for this is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid (either phenylacetic acid or 2-bromo-2-phenylacetic acid) with the desired alcohol, in this case, 3-methylbutan-1-ol (isoamyl alcohol), in the presence of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄). google.comthermofisher.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (typically the less expensive one) can be used. thermofisher.com

Two principal synthetic routes emerge from these core reactions:

Route A: Bromination followed by Esterification. Phenylacetic acid is first brominated using NBS and a radical initiator to form 2-bromo-2-phenylacetic acid. chemicalbook.com This intermediate is then subjected to Fischer esterification with 3-methylbutan-1-ol to yield the final product, this compound. google.com

Route B: Esterification followed by Bromination. Phenylacetic acid is first esterified with 3-methylbutan-1-ol to produce 3-methylbutyl phenylacetate. This ester intermediate is subsequently brominated at the alpha position using NBS to give the target compound. prepchem.com

The choice between these routes can depend on the stability of the intermediates and the potential for side reactions. For instance, esterifying the brominated acid can be a very clean and high-yielding reaction. google.com

Table 1: Representative α-Bromination of Phenylacetic Acid Derivatives

PrecursorReagentInitiatorProductReference
Phenylacetic acidN-Bromosuccinimide (NBS)2,2'-azobis(isobutyronitrile) (AIBN)2-Bromo-2-phenylacetic acid chemicalbook.com
Methyl phenylacetateN-Bromosuccinimide (NBS)Benzoyl peroxideMethyl bromo(phenyl)acetate prepchem.com

Table 2: Synthesis of this compound via Esterification

Carboxylic AcidAlcoholCatalystProductReference
2-Bromo-2-phenylacetic acid3-Methylbutan-1-olConcentrated H₂SO₄This compound google.com

Mechanistic Investigations and Reactivity Pathways of 3 Methylbutyl Bromo Phenyl Acetate

Nucleophilic Substitution Reactions at the α-Bromine Center

The bromine atom at the α-position of 3-methylbutyl bromo(phenyl)acetate is susceptible to displacement by nucleophiles through various pathways. The nature of these pathways is dictated by factors such as the substrate structure, the nucleophile's strength, the solvent, and the reaction temperature.

Kinetics and Stereochemical Analysis of SN1 and SN2 Pathways

Nucleophilic substitution reactions at a chiral center can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). chemicalnote.commasterorganicchemistry.com

The SN1 reaction is a two-step process. chemicalnote.com The first and rate-determining step involves the slow departure of the leaving group (bromide) to form a planar carbocation intermediate. chemicalnote.commasterorganicchemistry.com The second step is the rapid attack of the nucleophile on this carbocation, which can occur from either face, leading to a mixture of enantiomers (racemization). chemicalnote.commasterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.compharmaguideline.com

The SN2 reaction , in contrast, is a single-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). chemicalnote.compharmaguideline.com This leads to an inversion of the stereochemical configuration at the chiral center. youtube.com The rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile. chemicalnote.compharmaguideline.com

The structure of the alkyl halide plays a crucial role in determining the dominant pathway. Tertiary alkyl halides favor the SN1 mechanism due to the stability of the resulting tertiary carbocation. masterorganicchemistry.com Conversely, primary alkyl halides predominantly undergo SN2 reactions due to lower steric hindrance. chemicalnote.com For secondary α-haloesters like this compound, both SN1 and SN2 pathways are possible and can compete, with the outcome influenced by the specific reaction conditions.

FeatureSN1 PathwaySN2 Pathway
Molecularity UnimolecularBimolecular
Rate Law Rate = k[Substrate] masterorganicchemistry.compharmaguideline.comRate = k[Substrate][Nucleophile] chemicalnote.compharmaguideline.com
Mechanism Two steps, carbocation intermediate chemicalnote.comOne step, transition state chemicalnote.com
Stereochemistry Racemization (mixture of inversion and retention) chemicalnote.commasterorganicchemistry.comInversion of configuration youtube.com
Substrate Preference Tertiary > Secondary > Primary masterorganicchemistry.comPrimary > Secondary > Tertiary chemicalnote.com

Reactivity Profiles with Diverse Nucleophilic Reagents

The α-bromo position in this compound is activated towards nucleophilic attack. A wide array of nucleophiles can be employed to displace the bromide, leading to a variety of functionalized products. The reactivity is influenced by the nucleophilicity of the attacking species. Stronger nucleophiles will generally favor an SN2-type reaction. For instance, reactions with potent nucleophiles like arylthiolate ions have been shown to proceed via a photostimulated SRN1 (substitution nucleophilic radical unimolecular) mechanism, yielding both substitution and reduction products. researchgate.net

The choice of nucleophile dictates the final product. For example, reaction with azide (B81097) ions would yield α-azido esters, while reaction with cyanide would produce α-cyano esters. The specific conditions, including solvent and temperature, must be carefully controlled to optimize the yield of the desired substitution product and minimize side reactions.

Halogen Exchange Reactions in α-Haloesters

Halogen exchange, commonly known as the Finkelstein reaction, is a type of SN2 reaction where one halogen atom is replaced by another. byjus.comwikipedia.org This is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the resulting metal halide salts in a given solvent. wikipedia.orgadichemistry.com

For α-bromoesters like this compound, treatment with sodium iodide in acetone (B3395972) can effectively replace the bromine with iodine. byjus.comwikipedia.org This is because sodium iodide is soluble in acetone, whereas the sodium bromide formed as a byproduct is not and precipitates out of solution, shifting the equilibrium towards the product. wikipedia.orgadichemistry.com This method is particularly useful for preparing α-iodoesters, which can be more reactive in subsequent reactions but are often more challenging to synthesize directly. jk-sci.com The reaction works well for primary and secondary halides, and is especially efficient for α-carbonyl halides. wikipedia.orgadichemistry.com

Carbon-Carbon Bond Forming Reactions

The reactivity of this compound extends beyond simple nucleophilic substitution, serving as a key precursor in powerful carbon-carbon bond-forming reactions.

Reformatsky Reactions and Organozinc Intermediates Derived from α-Bromo(phenyl)acetates

The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-haloester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc. byjus.com This reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky reagent. byjus.comorganic-chemistry.org

The first step is the oxidative insertion of zinc into the carbon-bromine bond of the α-bromoester, forming a zinc enolate. byjus.com These organozinc reagents are notably less basic and more stable than their Grignard or organolithium counterparts, which allows them to be used in the presence of ester functionalities without self-condensation. organic-chemistry.org This enolate then adds to the carbonyl carbon of an aldehyde or ketone. byjus.comorganic-chemistry.org Subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester. byjus.com The use of zinc allows for the generation of the enolate under neutral conditions, which is a significant advantage. beilstein-journals.org

StepDescription
1. Reagent Formation Oxidative insertion of zinc into the C-Br bond of the α-bromo(phenyl)acetate to form an organozinc bromide (zinc enolate). byjus.com
2. Nucleophilic Addition The zinc enolate acts as a nucleophile and adds to the carbonyl carbon of an aldehyde or ketone. organic-chemistry.org
3. Workup Acidic workup protonates the intermediate to yield the final β-hydroxy ester product. byjus.com

Palladium-Catalyzed α-Arylation of α-Bromoesters

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The α-arylation of esters, including α-bromoesters, allows for the direct formation of a carbon-carbon bond between the α-carbon of the ester and an aryl group. berkeley.edu

This transformation typically involves the reaction of an ester enolate with an aryl halide in the presence of a palladium catalyst. For α-bromoesters like this compound, the corresponding zinc enolates (Reformatsky reagents) can be used effectively in palladium-catalyzed α-arylation reactions with aryl bromides. berkeley.edu The use of zinc enolates significantly broadens the scope of this reaction compared to alkali metal enolates. berkeley.edu

The catalytic cycle is thought to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the zinc enolate, and finally reductive elimination to form the α-aryl ester product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand for the palladium catalyst is critical for achieving high yields and can influence the reaction's scope and efficiency. nih.govorganic-chemistry.org

Catalytic Asymmetric Hiyama Cross-Coupling Reactions of Racemic α-Bromoesters

The development of methods for creating α-aryl carboxylic acid derivatives with high enantiomeric purity is a significant goal in synthetic chemistry, given their prevalence in bioactive molecules. acs.org A key advancement in this area is the catalytic asymmetric Hiyama cross-coupling of racemic α-bromoesters, which provides a route to these valuable structures. acs.orgorganic-chemistry.org This reaction class is notable as it was the first to successfully employ aryl metal reagents for the catalytic asymmetric cross-coupling of α-halo carbonyl compounds. acs.orgresearchgate.net

Research led by Gregory C. Fu and colleagues demonstrated a highly effective method using a nickel/diamine catalyst system for the cross-coupling of racemic α-bromoesters with organosilanes. acs.orgorganic-chemistry.org The reaction proceeds efficiently at room temperature and is significant for being a stereoconvergent process, meaning it can convert a racemic starting material into a single, enantioenriched product. nih.gov

The choice of the ester group on the α-bromoester substrate plays a crucial role in the reaction's success. Studies have shown that esters with smaller alkyl substituents tend to yield products with higher enantiomeric excess (ee). acs.org For instance, the cross-coupling of an α-bromoester bearing an isobutyl (i-Bu) group, which is structurally similar to the 3-methylbutyl (isopentyl) group, with phenyltrimethoxysilane (B147435) resulted in high yield and enantioselectivity. This suggests that this compound would be a suitable and effective substrate in this transformation.

The optimized catalyst system typically involves NiCl₂·glyme and a chiral diamine ligand. organic-chemistry.org This system tolerates a variety of functional groups and can be used with both aryl and alkenyl silanes, broadening the scope of accessible α-substituted esters. organic-chemistry.org

Table 1: Nickel-Catalyzed Asymmetric Hiyama Cross-Coupling of Racemic α-Bromo Esters with Phenyltrimethoxysilane acs.org
Ester Alkyl Group (R)Yield (%)Enantiomeric Excess (ee, %)
Methyl (Me)8190
Ethyl (Et)8188
n-Butyl (n-Bu)7287
Isobutyl (i-Bu)7687

Homocoupling Reactions of α-Bromo(phenyl)acetate Derivatives

In addition to cross-coupling reactions, α-bromo(phenyl)acetate derivatives can undergo homocoupling reactions, typically facilitated by a palladium catalyst. sigmaaldrich.com In such a reaction, two molecules of the α-bromoester couple at the carbon atom bearing the bromine, leading to the formation of a new carbon-carbon bond.

For a substrate like this compound, a palladium-catalyzed homocoupling reaction would result in the formation of 1,2-diphenyl-1,2-ethanedioic acid diisopentyl ester. This reaction provides a direct synthetic route to symmetrically substituted succinate (B1194679) derivatives, which can be valuable building blocks in organic synthesis. The process involves the oxidative addition of the α-bromoester to a low-valent palladium species, followed by subsequent steps that culminate in the reductive elimination of the final coupled product.

Table 2: Homocoupling of this compound
ReactantExpected ProductReaction Type
This compound1,2-Diphenyl-1,2-ethanedioic acid diisopentyl esterPalladium-Catalyzed Homocoupling

Radical Reactivity and Polymerization Applications

The unique structure of this compound, featuring a labile bromine atom adjacent to both a phenyl ring and an ester group, makes it a potent tool in radical chemistry, particularly in the field of polymer synthesis.

Role as an Initiator in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. cmu.edunih.gov The success of ATRP relies on the use of a suitable initiator, typically an alkyl halide, which reversibly generates radicals in the presence of a transition metal catalyst, commonly a copper complex. wikipedia.org

Compounds like this compound are highly effective initiators for ATRP. sigmaaldrich.com The carbon-bromine bond is readily and reversibly cleaved by the catalyst complex (e.g., Cu(I)Br/ligand) to form a carbon-centered radical that initiates polymerization. The phenyl and ester groups stabilize the adjacent radical, ensuring efficient initiation. Because the rate of initiation is designed to be comparable to or faster than the rate of propagation, polymers with narrow molecular weight distributions can be synthesized. cmu.edu This allows for the controlled polymerization of a wide variety of monomers, including styrenes and (meth)acrylates. cmu.edu

Table 3: Key Components in ATRP Initiated by an α-Bromo(phenyl)acetate
ComponentFunctionExample
MonomerBuilding block of the polymer chainStyrene, Methyl methacrylate (B99206)
InitiatorProvides the initial radical and determines one chain endThis compound
CatalystReversibly activates/deactivates the growing chainCopper(I) bromide (CuBr)
LigandSolubilizes the catalyst and tunes its activity2,2'-Bipyridine (bpy) or substituted derivatives

Homopolymerization in Supercritical Carbon Dioxide Environments

The use of environmentally benign solvents is a growing focus in polymer chemistry. Supercritical carbon dioxide (scCO₂) has emerged as a promising alternative to traditional volatile organic compounds due to its non-toxic, non-flammable nature and tunable solvent properties.

While the direct homopolymerization of this compound itself is not widely reported, related compounds like methyl α-bromophenylacetate have been utilized as reagents in polymerization reactions conducted in supercritical CO₂. sigmaaldrich.com Specifically, it has been employed as an initiator for the homopolymerization of monomers such as methyl methacrylate (MMA) within this medium. sigmaaldrich.com The ability of such α-bromoesters to function effectively in scCO₂ highlights their compatibility with green chemistry principles and opens avenues for producing polymers in more sustainable processes. The solubility and reactivity of the initiator in the supercritical fluid are key to achieving a controlled polymerization under these conditions.

Computational and Theoretical Chemistry Studies of 3 Methylbutyl Bromo Phenyl Acetate

Quantum Chemical Calculations on Molecular Structure and Conformational Preferences

The ester group itself is known to have a strong preference for a planar conformation where the O=C-O-C torsion angle is close to 0°. baranlab.org This planarity is a result of favorable electronic interactions. The rotation around the C-O single bond of the ester is highly constrained. baranlab.org

A comprehensive conformational analysis would involve systematically rotating each dihedral angle and calculating the energy of the resulting structure to map out the potential energy surface. The results would identify the global minimum energy conformation and the energies of other low-lying conformers, providing a statistical distribution of the shapes the molecule is likely to adopt at a given temperature.

Density Functional Theory (DFT) Investigations of Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. researchgate.netrsc.org It provides valuable information about the distribution of electrons, which is fundamental to understanding a molecule's reactivity and spectroscopic properties. For 3-methylbutyl bromo(phenyl)acetate, DFT calculations can elucidate several key electronic features.

One of the primary outputs of DFT calculations is the determination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap generally implies higher reactivity.

DFT calculations can also generate an electrostatic potential map, which illustrates the charge distribution across the molecule. In this compound, the electronegative oxygen and bromine atoms would be regions of negative electrostatic potential, while the hydrogen atoms and parts of the carbon framework would be regions of positive potential. This information is critical for predicting how the molecule will interact with other polar molecules or ions.

Moreover, DFT can be used to calculate various electronic properties such as dipole moment, polarizability, and nonlinear optical properties. nih.gov These properties are essential for understanding the molecule's response to external electric fields and its potential applications in materials science. nih.gov While specific DFT data for this compound is not published, studies on similar organic molecules provide a framework for what to expect. researchgate.netrsc.org

Table 1: Calculated Electronic Properties of a Model Phenylacetate (B1230308) Compound (Illustrative)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D

Note: This table is illustrative and based on typical values for similar aromatic esters. The actual values for this compound would require specific DFT calculations.

Analysis of Hyperconjugation and Stereoelectronic Effects in α-Bromoesters

Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of a molecule. wikipedia.org A key type of stereoelectronic interaction is hyperconjugation, which involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. rsc.orgpku.edu.cn In α-bromoesters like this compound, several hyperconjugative interactions are at play.

The bromine atom at the α-position also introduces important stereoelectronic effects. The C-Br bond is a poor electron donor but its anti-bonding orbital, σ(C-Br), is a good acceptor. This can lead to stabilizing interactions with adjacent electron-donating orbitals. For example, hyperconjugation from a C-H bond on an adjacent carbon into the σ(C-Br) orbital can influence conformational preferences.

Understanding these intricate orbital interactions is crucial for explaining the molecule's preferred three-dimensional structure and its reactivity patterns. rsc.org The interplay of these effects with steric hindrance determines the final conformational equilibrium. rsc.org

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. rsc.org For this compound, theoretical modeling can provide detailed insights into its reactivity, for example, in nucleophilic substitution reactions at the α-carbon or hydrolysis of the ester.

By modeling a reaction, such as the attack of a nucleophile on the carbon bearing the bromine atom, chemists can calculate the energy profile of the reaction pathway. This involves locating the structure of the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Theoretical studies on the thermal decomposition of related compounds like phenyl acetate (B1210297) have utilized DFT to compare different possible mechanisms. researchgate.netresearchgate.net For instance, a stepwise process involving an electrocyclic hydrogen shift can be compared to a concerted mechanism. researchgate.net The calculated activation energies and entropies for each pathway can then be compared with experimental data to determine the most likely mechanism. researchgate.net

For this compound, similar computational studies could investigate, for example, the S_N1 and S_N2 reaction pathways at the α-carbon. The calculations would model the approach of the nucleophile, the breaking of the C-Br bond, and the potential formation of a carbocation intermediate. The solvent is often included in these models using implicit or explicit solvent models to provide a more realistic picture of the reaction in solution. These theoretical investigations are invaluable for understanding and predicting the chemical behavior of the molecule. rsc.org

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of an α-Bromoester

Reaction PathwayTransition State Energy (kcal/mol)Activation Energy (kcal/mol)
S_N1 (rate-determining step)25.025.0
S_N218.518.5

Note: This table presents hypothetical data to illustrate the output of theoretical reaction modeling. The values are not specific to this compound.

Advanced Analytical Techniques for Characterization and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 3-Methylbutyl bromo(phenyl)acetate, specific signals are expected that correspond to each unique proton environment in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is influenced by the electron density around the proton. The integration of the peaks reveals the relative number of protons, and the splitting pattern (multiplicity) indicates the number of neighboring protons. Based on its structure, the predicted ¹H NMR spectral data are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons (Label) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Phenyl (Ar-H) 7.3 - 7.5 Multiplet 5H
Methine (CH-Br) 5.2 - 5.4 Singlet 1H
Methylene (O-CH₂) 4.1 - 4.3 Triplet 2H
Methylene (CH₂) 1.6 - 1.8 Multiplet 2H
Methine (CH) 1.8 - 2.0 Multiplet 1H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The predicted chemical shifts for the carbon atoms in this compound are influenced by their hybridization and the electronegativity of attached atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 168 - 171
Aromatic (C-Ar) 135 - 138 (quaternary), 128 - 130 (CH)
Methine (C-Br) 45 - 50
Methylene (O-CH₂) 65 - 68
Methylene (CH₂) 37 - 40
Methine (CH) 24 - 26

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₃H₁₇BrO₂), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity, [M]⁺ and [M+2]⁺, separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition and molecular formula of the compound with a high degree of confidence.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺ 284.04 Corresponding to the ⁷⁹Br isotope.
[M+2]⁺ 286.04 Corresponding to the ⁸¹Br isotope.
[M-C₅H₁₁]⁺ 213/215 Loss of the 3-methylbutyl radical.
[M-OC₅H₁₁]⁺ 199/201 Loss of the 3-methylbutoxy radical.
[C₇H₆Br]⁺ 170/172 Fragment corresponding to bromotropylium ion.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a molecular fingerprint, showing characteristic absorption bands corresponding to the functional groups present in the compound.

For this compound, the FT-IR spectrum is expected to show several key absorption bands that confirm the presence of the ester and aromatic functionalities.

Table 4: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
C=O (Ester) Stretch 1735 - 1750
C-O (Ester) Stretch 1150 - 1250
C-H (Aromatic) Stretch 3030 - 3100
C-H (Aliphatic) Stretch 2870 - 2960
C=C (Aromatic) Stretch 1450 - 1600

Chromatographic Methods (HPLC, GC, TLC) for Purity and Stereoisomer Analysis

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method, typically using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be effective for determining its purity by separating it from starting materials, by-products, and other impurities.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can provide quantitative purity data and identify volatile impurities. The analysis of bromophenyl acetates by GC-MS is a well-established method.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of a sample. By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the presence of impurities can be quickly visualized, often under UV light.

Stereoisomer Analysis: The alpha-carbon (the carbon atom bonded to the bromine and the phenyl group) in this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers. Chiral HPLC, using a column with a chiral stationary phase, would be the primary method to separate and quantify these enantiomers, which is critical in stereoselective synthesis.

X-ray Diffraction for Solid-State Structure Elucidation of Derivatives

While this compound is a liquid or low-melting solid, its absolute configuration and precise three-dimensional structure can be unequivocally determined through single-crystal X-ray diffraction. This technique requires a well-ordered single crystal. If the compound itself does not readily form suitable crystals, a solid derivative can be synthesized for this purpose.

The process involves irradiating a single crystal of a suitable derivative with an X-ray beam. The resulting diffraction pattern is analyzed to build a three-dimensional map of the electron density within the crystal. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and the absolute stereochemistry of the chiral center. This level of structural detail is definitive and serves as the ultimate proof of structure.

Emerging Applications and Functionalization of 3 Methylbutyl Bromo Phenyl Acetate

As a Versatile Synthon in Complex Molecule Synthesis

The defining feature of 3-Methylbutyl bromo(phenyl)acetate for a synthetic chemist is the presence of a bromine atom alpha to an ester carbonyl group. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, while the bromine atom serves as an excellent leaving group. This inherent reactivity makes the compound a potent alkylating agent and a valuable synthon, or building block, for constructing more complex molecular frameworks. wikipedia.org

Chiral amines and their derivatives are fundamental structural motifs in a vast number of pharmaceuticals, representing 40-45% of small-molecule drugs. acs.org The enantioselective synthesis of these compounds is therefore a critical endeavor in medicinal chemistry. α-halo esters like this compound are key precursors for producing chiral amines and α-amino acids. wikipedia.orgacs.org

The primary route involves the nucleophilic substitution of the bromide with ammonia (B1221849) or an amine-containing nucleophile. wikipedia.org Furthermore, derivatives of α-bromo phenylacetates are instrumental in synthesizing chiral α-aryl glycines, which are important components of cardiovascular and antibacterial drugs. acs.org Asymmetric hydrogenation of imines, which can be derived from related precursors, is a powerful method for accessing these chiral amine structures with high enantioselectivity. acs.orgnih.gov The development of advanced catalytic systems continues to enhance the efficiency of these transformations. rsc.org

Table 1: Examples of Chiral Intermediates from α-Halo Ester Analogs

Precursor Type Reaction Product Type Significance
α-Bromo Ester Nucleophilic Substitution with Azide (B81097), followed by reduction α-Amino Acid Core of peptides, numerous pharmaceuticals
α-Bromo Ester Reaction with Ammonia α-Amino Acid Direct route to amino acid scaffolds wikipedia.org

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in nature and medicine. The reactivity of α-halo esters and the closely related α-haloketones makes them ideal starting materials for synthesizing a wide array of heterocyclic systems. nih.gov The reaction of these synthons with various dinucleophiles can lead to the formation of five, six, or even seven-membered rings.

For instance, the reaction with nitrogen-containing nucleophiles can lead to the synthesis of pyrroles and their fused derivatives. nih.gov A notable industrial application is the synthesis of the antiplatelet drug Clopidogrel, which involves the reaction of a derivative of methyl α-bromo-phenylacetate with a tetrahydrothienopyridine core. This reaction highlights the utility of α-bromo esters in constructing complex, fused heterocyclic systems of significant pharmaceutical value.

Beyond just creating chiral centers, controlling the spatial arrangement of atoms—or stereochemistry—is crucial for biological activity. This compound, being a chiral molecule itself (at the α-carbon), is a valuable starting point for stereoselective transformations. wikipedia.org

One of the classic reactions enabling stereoselective C-C bond formation is the Reformatsky reaction. numberanalytics.comnrochemistry.com In this process, an α-halo ester reacts with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester. nrochemistry.com The use of chiral catalysts or auxiliaries in modified Reformatsky reactions can direct the formation of a specific stereoisomer, providing access to optically active scaffolds found in complex natural products like Taxol. numberanalytics.com Another important stereoselective transformation is the Darzens reaction, where an α-halo ester reacts with a carbonyl compound to form an α,β-epoxy ester (a glycidic ester), a versatile intermediate for further synthesis. wikipedia.org

Applications in Advanced Polymer Architectures

Controlled radical polymerization techniques have revolutionized materials science by enabling the synthesis of polymers with precisely defined molecular weights, low dispersity, and complex architectures. Atom Transfer Radical Polymerization (ATRP) is a leading method in this field, and α-halo esters are a premier class of initiators for this process. wikipedia.org

Methyl α-bromophenylacetate is well-documented as a highly efficient initiator for the ATRP of various monomers, including methyl methacrylate (B99206) (MMA). lookchem.comsigmaaldrich.comsigmaaldrich.com The polymerization is initiated from the carbon-bromine bond. A transition metal catalyst, typically a copper complex, reversibly activates the dormant initiator molecule by abstracting the bromine atom, which generates a radical that begins polymerization. wikipedia.orgyoutube.com This reversible activation-deactivation cycle allows for the slow, controlled growth of polymer chains. acs.org

Given this precedent, this compound is expected to function effectively as an ATRP initiator. The 3-methylbutyl ester group may influence the solubility of the initiator and the physical properties of the resulting polymer. This capability allows for the creation of advanced polymer structures such as block copolymers and star polymers with tailored functionalities. wikipedia.org

Table 2: Components of a Typical ATRP Initiated by an α-Bromo Ester

Component Example Role in Polymerization
Monomer Methyl Methacrylate (MMA), Styrene The repeating unit of the polymer chain.
Initiator This compound Determines the number of growing polymer chains; initiation occurs at the C-Br bond. youtube.com
Catalyst Copper(I) Bromide (CuBr) Activates the initiator by abstracting the halogen to form a radical. wikipedia.org
Ligand dNbpy (4,4'-di(5-nonyl)-2,2'-bipyridine) Solubilizes the copper salt and tunes its catalytic activity. nih.gov

Derivatization for Enhanced Reactivity or Specificity in Chemical Transformations

The synthetic utility of this compound can be significantly expanded through derivatization. The most versatile handle for modification is the reactive α-bromine atom, which can be displaced by a wide variety of nucleophiles to introduce new functional groups. wikipedia.orgsmolecule.com This allows for the tailoring of the molecule for specific subsequent reactions.

This nucleophilic substitution pathway opens access to a diverse library of α-substituted phenylacetate (B1230308) derivatives. For example, reaction with sodium azide yields an α-azido ester, which can be readily reduced to form an α-amino acid. Reaction with thiols would yield α-thioethers, and reaction with carboxylates would form acyloxy derivatives. This modularity makes α-bromo esters powerful intermediates for creating libraries of compounds for screening purposes or for accessing specific target molecules. smolecule.com

Table 3: Potential Derivatizations via Nucleophilic Substitution

Nucleophile Reagent Example Resulting Functional Group Product Class
Azide Ion Sodium Azide (NaN₃) α-Azido Precursor to α-amino acids wikipedia.org
Cyanide Ion Sodium Cyanide (NaCN) α-Cyano Precursor to dicarboxylic acids
Hydroxide Ion Sodium Hydroxide (NaOH) α-Hydroxy α-Hydroxy ester
Thiolate Ion Sodium Thiophenoxide (NaSPh) α-Thioether α-Thiophenyl ester
Amine Benzylamine (BnNH₂) α-Amino α-Amino ester derivative

Future Research Perspectives and Challenges in 3 Methylbutyl Bromo Phenyl Acetate Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of α-haloesters like 3-Methylbutyl bromo(phenyl)acetate has traditionally relied on methods that are often not aligned with the principles of green chemistry. Future research must prioritize the development of more sustainable and environmentally benign synthetic routes.

A primary challenge lies in replacing hazardous reagents and solvents. For instance, the use of elemental bromine presents significant safety and environmental concerns due to its high toxicity and volatility. wordpress.com While N-bromosuccinimide (NBS) is a safer alternative, it generates succinimide (B58015) as a byproduct. wordpress.com Future methodologies could explore in situ generation of brominating agents or novel, less toxic bromine sources.

The choice of solvent is another critical aspect. Many organic solvents are volatile, flammable, and toxic, contributing significantly to chemical waste. jk-sci.com Research into the use of greener solvents such as water, ionic liquids, deep eutectic solvents, or bio-based solvents like ethyl lactate (B86563) and 2-methyltetrahydrofuran (B130290) is a promising avenue. researchgate.netmrforum.comnih.gov Water, in particular, is an ideal green solvent due to its safety, availability, and unique reactivity effects. researchgate.netresearchgate.net

Furthermore, energy efficiency can be improved by exploring alternative energy sources like microwave irradiation or ultrasound, which can accelerate reaction rates and reduce energy consumption. nih.govfrontiersin.org Photocatalytic methods, utilizing visible light to drive reactions, also represent a key area for developing greener synthetic protocols for this compound. nih.govrsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for α-Bromoesters

FeatureTraditional MethodsPotential Green Alternatives
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS), in situ generated bromine
Solvents Chlorinated hydrocarbons (e.g., CCl₄)Water, ionic liquids, bio-solvents, supercritical CO₂ researchgate.netresearchgate.net
Energy Source Conventional heating (reflux)Microwave irradiation, sonication, photocatalysis nih.govfrontiersin.org
Catalysis Stoichiometric reagentsCatalytic amounts of reusable catalysts
Byproducts Often toxic and difficult to separateBenign or recyclable byproducts

Biocatalysis offers a powerful and sustainable approach to chemical synthesis. nih.govjocpr.com The use of enzymes, either isolated or in whole-cell systems, can lead to highly selective transformations under mild conditions, minimizing waste and energy input. nih.govnih.gov Future research could focus on identifying or engineering enzymes capable of stereoselectively synthesizing chiral this compound.

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The stereocenter in this compound makes it a valuable precursor for the synthesis of chiral molecules. A significant challenge and area of opportunity is the development of novel catalytic systems for its enantioselective synthesis and subsequent transformations.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metals. nih.gov Chiral amines, such as derivatives of proline or Cinchona alkaloids, have been successfully employed for the α-functionalization of carbonyl compounds. researchgate.netnih.gov The exploration of chiral bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, presents a promising strategy for achieving high enantioselectivity in reactions involving this compound. nih.gov

Phase-transfer catalysis (PTC) is another attractive method for enantioselective synthesis, particularly for reactions involving immiscible phases. nih.govyoutube.com Chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids, can effectively create a chiral environment for the reaction, enabling the synthesis of optically active products. nih.govnih.govicm.edu.pl Developing more efficient and recyclable phase-transfer catalysts is a key research goal.

Synergistic catalysis , which combines two or more catalytic modes (e.g., organocatalysis and metal catalysis, or photocatalysis and organocatalysis), offers a powerful approach to unlocking new and challenging transformations. nih.govyoutube.com For instance, the combination of a chiral organocatalyst with a photoredox catalyst could enable the enantioselective alkylation of various nucleophiles with this compound under mild conditions. scispace.com

Table 2: Emerging Catalytic Systems for Enantioselective Transformations

Catalytic SystemCatalyst TypePotential Advantages
Organocatalysis Chiral amines (e.g., proline derivatives), thioureas researchgate.netnih.govMetal-free, low toxicity, readily available
Phase-Transfer Catalysis Chiral quaternary ammonium salts (e.g., Cinchona alkaloid derivatives) nih.govicm.edu.plMild conditions, suitable for biphasic systems
Synergistic Catalysis Combination of organocatalysts, metal catalysts, and/or photocatalysts nih.govscispace.comAccess to novel reactivity, enhanced selectivity
Biocatalysis Hydrolases, oxidoreductases nih.govnih.govHigh enantioselectivity, mild reaction conditions, environmentally friendly

Integrated Experimental and Computational Approaches for Deeper Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. The integration of experimental studies with computational modeling provides a powerful synergy for gaining deep mechanistic insights into the chemistry of this compound. chiralpedia.com

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction pathways, transition state structures, and the origins of selectivity. whiterose.ac.uk DFT calculations can be used to:

Elucidate the mechanism of catalytic enantioselective reactions, such as identifying the key stereodetermining step. acs.orgresearchgate.net

Predict the effect of catalyst structure, solvent, and other reaction parameters on reactivity and selectivity. chiralpedia.com

Aid in the design of novel catalysts with improved performance.

The complementary nature of experimental and computational approaches allows for an iterative cycle of prediction and validation. chiralpedia.com For example, computational models can predict which catalyst from a virtual library is most likely to be effective, and these predictions can then be tested experimentally. The experimental results, in turn, can be used to refine the computational models, leading to a more accurate understanding of the system. chiralpedia.com This integrated approach can significantly accelerate the discovery and development of new synthetic methods.

Challenges in this area include the accurate modeling of complex reaction systems, including solvent effects and weak non-covalent interactions, which often play a crucial role in catalysis. acs.org

Expanding the Scope of Applications in Specialized Organic Synthesis and Materials Science

While this compound is a valuable building block, its full potential in specialized applications remains largely unexplored. Future research should focus on expanding its utility in the synthesis of complex organic molecules and the development of novel functional materials.

In specialized organic synthesis , this compound can serve as a key intermediate for the preparation of a wide range of bioactive compounds. Its structure is amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This makes it a potential precursor for the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. For instance, α-bromo phenylacetic acid derivatives are used in the synthesis of medicaments. wipo.intgoogle.com

In the field of materials science , the unique combination of a reactive bromine atom, an ester group, and a phenyl ring in this compound makes it an interesting monomer or functionalizing agent for the creation of new polymers and materials. Potential research directions include:

Polymer Synthesis: Incorporation of this molecule into polymer chains could impart specific properties such as flame retardancy (due to the bromine atom) or altered optical and thermal characteristics.

Surface Modification: The reactive nature of the compound could be utilized for the functionalization of surfaces, leading to materials with tailored properties for applications in electronics, sensors, or biomedical devices.

Functional Dyes and Liquid Crystals: The phenylacetate (B1230308) core could be further elaborated to create new classes of functional dyes or liquid crystalline materials.

A significant challenge will be to establish clear structure-property relationships to guide the design of materials with desired functionalities based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methylbutyl bromo(phenyl)acetate, and how is purity ensured?

  • Methodology : The compound can be synthesized via esterification of bromophenylacetic acid derivatives with 3-methylbutanol, using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
  • Quality Control : Purity is assessed via GC-MS (>98% purity threshold) or HPLC with UV detection (C18 columns, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • FTIR : Identifies ester carbonyl (C=O, ~1740 cm⁻¹) and C-Br stretches (~600 cm⁻¹) .
  • NMR : ¹H NMR resolves the 3-methylbutyl chain (δ 0.8–1.6 ppm) and aromatic protons (δ 7.0–7.8 ppm). ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and brominated phenyl carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₃H₁₅BrO₂) .

Q. How can researchers mitigate hazards during handling and storage of brominated esters like this compound?

  • Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Store refrigerated (2–8°C) in amber glass vials to prevent photodegradation .
  • Waste Disposal : Segregate halogenated waste for incineration or licensed disposal facilities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromophenyl group in cross-coupling reactions?

  • The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, enabling palladium-catalyzed aryl-aryl bond formation. Reaction optimization requires anhydrous conditions, Pd(PPh₃)₄ catalyst, and Na₂CO₃ base in THF/water .
  • Kinetic studies (e.g., via ¹H NMR monitoring) reveal rate dependence on ligand electron-donating properties .

Q. How does the steric and electronic environment of the ester group influence hydrolytic stability?

  • Hydrolysis Studies : Under acidic (HCl/EtOH) or basic (NaOH/MeOH) conditions, hydrolysis rates are monitored via HPLC. The 3-methylbutyl chain provides steric hindrance, slowing ester cleavage compared to methyl analogs .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict activation energies for hydrolysis pathways, correlating with experimental data .

Q. What strategies resolve racemic mixtures in asymmetric synthesis of related brominated esters?

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC with hexane/isopropanol mobile phases .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in biphasic systems .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

  • In Vitro Assays : Screen for inhibition of acetylcholinesterase (Ellman’s method) or cytochrome P450 isoforms (fluorometric assays) .
  • Molecular Docking : AutoDock Vina simulations predict binding affinity to NMDA receptor pockets, guided by crystallographic data .

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3-Methylbutyl bromo(phenyl)acetate

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